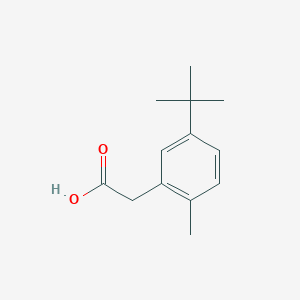
(5-Tert-butyl-2-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Tert-butyl-2-methylphenyl)acetic acid is an organic compound with the molecular formula C13H18O2 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a (5-tert-butyl-2-methylphenyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Tert-butyl-2-methylphenyl)acetic acid typically involves the alkylation of a suitable phenylacetic acid derivative. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl chloride and aluminum chloride are used to introduce the tert-butyl group onto the phenyl ring. The methyl group can be introduced via a similar alkylation process using methyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride in the Friedel-Crafts alkylation is common, and the reaction conditions are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(5-Tert-butyl-2-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of (5-Tert-butyl-2-methylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Phenylacetic acid: A simpler analog without the tert-butyl and methyl groups.
(4-Tert-butylphenyl)acetic acid: Similar structure but with the tert-butyl group in a different position.
(2-Methylphenyl)acetic acid: Lacks the tert-butyl group.
Uniqueness: (5-Tert-butyl-2-methylphenyl)acetic acid is unique due to the presence of both tert-butyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural uniqueness can lead to different biological activities and applications compared to its analogs.
Propriétés
IUPAC Name |
2-(5-tert-butyl-2-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9-5-6-11(13(2,3)4)7-10(9)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUUWYUZTJPKDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

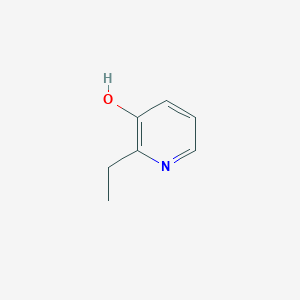

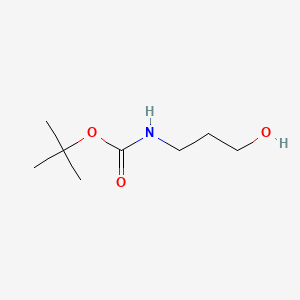
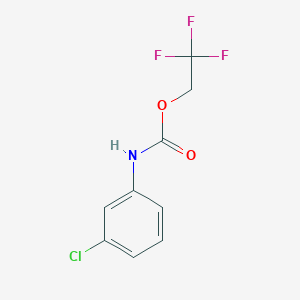


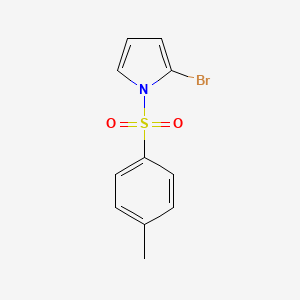
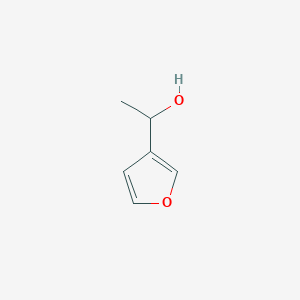

![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)
